molecular formula C12H12N2O4S B2469371 2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1510315-93-1

2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No. B2469371
CAS RN: 1510315-93-1
M. Wt: 280.3
InChI Key: KBEQRPNVIYACGK-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid (DTCA) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. DTCA is a thiazole derivative that exhibits potent anti-inflammatory, antimicrobial, antitumor, and antioxidant activities. DTCA has a molecular formula of C13H12N2O4S and a molecular weight of 300.31 g/mol.

Scientific Research Applications

Structural Analysis and Rotamers

  • Research on similar thiazole derivatives, such as 2-amino-4-(2-chloro-4,5-dimethoxyphenyl)-1,3-thiazole, has revealed insights into their structural properties. These studies focus on the dihedral angles between the thiazole moiety and chloroaryl group, influenced by intermolecular hydrogen bonds. This understanding aids in predicting the behavior and reactivity of such compounds (Bernès et al., 2002).

Synthesis and Design of Heterocyclic γ-Amino Acids

  • Thiazole derivatives are central to the synthesis of heterocyclic γ-amino acids, which mimic secondary structures of proteins like helices and β-sheets. A study detailed a chemical route for synthesizing orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), offering a versatile method for introducing various lateral chains (Mathieu et al., 2015).

Crystallographic Studies

  • The crystal structures of compounds closely related to 2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid, like 2-aminothiazole and 2-aminothiazolinone derivatives, have been explored. These studies shed light on the molecular geometries and intermolecular hydrogen bonds that define their structural characteristics (Toplak et al., 2003).

Biological Activities

  • A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their biological activities. These compounds showed promising fungicidal and antivirus activities, demonstrating their potential in bioactive compound design (Fengyun et al., 2015).

Co-Crystal Studies

  • The co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid was studied, revealing hydrogen-bonded dimers and non-centrosymmetric packing lattice. Such studies are crucial in understanding the solid-state properties of thiazole derivatives (Lynch, 2001).

Vibrational Spectra and Tautomerism

  • Investigations into the conformational space and vibrational spectra of similar molecules, like 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, have been conducted to understand their tautomerism and molecular behavior in different states. This research is instrumental in determining the most stable forms of such compounds (Nowaczyk et al., 2014).

properties

IUPAC Name

2-(2,4-dimethoxyanilino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-17-7-3-4-8(9(5-7)18-2)14-12-13-6-10(19-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEQRPNVIYACGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=C(S2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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